(1R)-3-萘-1-氧基-1-苯基丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphthalene derivatives involves various strategies, including metal-catalyzed reactions and Lewis acid-catalyzed transformations. Techniques such as cyclization from γ-phenylacetoacetate or phenylacetyl chloride in sulfuric acid medium have been explored for efficient synthesis. Naphthalene derivatives exhibit a range of biological activities, prompting the development of diverse synthetic methods to construct these compounds (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, such as N,N′-dialkylated naphthalene diimides (NDIs), reveals a correlation between structure, solubility, self-assembly, and electronic properties. Systematic studies indicate specific trends in spectroscopic and thermal properties, solubility, and crystal morphology. The odd–even parity effect in the packing of NDI molecules underscores the intricate relationship between molecular structure and physical properties (Chlebosz et al., 2023).

Chemical Reactions and Properties

Naphthalene derivatives, including 1,3-dihydroxynaphthalene, are synthesized through various routes such as alkaline fusion and photocatalytic oxidation. These derivatives interact with biological cations, anions, and macromolecules, displaying significant medicinal potential. The interactions often involve noncovalent bonds, showcasing the chemical reactivity and interaction capabilities of naphthalene derivatives (Zhang You-lan, 2005).

Physical Properties Analysis

Naphthalene derivatives are known for their diverse physical properties, such as solubility and thermal stability. The solubility in solvents like chloroform and toluene, and the thermal behavior characterized by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for applications in organic electronics and other fields. The crystal morphology and packing, influenced by the length of alkyl substituents, further define their physical properties (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as reactivity towards various organic transformations and their role as intermediates in synthesizing bioactive molecules, are significant. The ability to undergo reactions like cycloadditions, carboannulations, and cross-dehydrogenative coupling highlights the versatility and reactivity of these compounds. This reactivity is instrumental in developing pharmaceuticals and materials with specific functions (Maheshwari & Hussain, 2023).

科学研究应用

抗菌剂

涉及与(1R)-3-萘-1-氧基-1-苯基丙-1-胺密切相关的萘-1-胺衍生物的研究已确定潜在的抗菌应用。具体而言,合成的 N-烷基/芳基烷基-4-甲基-N-(萘-1-基)苯磺酰胺因其对各种细菌菌株的有效抗菌特性而被探索。这些化合物已被阐明结构,并展示出中等至弱的酶抑制能力以及抗菌功效 (Abbasi 等人,2015)。

手性传感

该化合物与手性传感立体动力学探针的开发有关。这些探针能够结合胺、氨基醇或氨基酸,将这些结合事件转化为双重光学响应。这种方法对于确定各种化合物的绝对构型、对映体过量 (ee) 和总浓度至关重要,展示了该化合物在分析化学中的实用性 (Bentley & Wolf,2014)。

抗菌活性

另一条研究途径探索了带有萘部分的化合物的抗菌活性。这些研究合成了由关键中间体(包括 1-(1-羟基萘-2-基)-3-苯基丙烷-1,3-二酮)合成的一系列新的唑类或嗪类,并针对各种革兰氏阳性菌和革兰氏阴性菌以及真菌物种进行了测试。所显示的抗菌活性范围从弱到中度,表明这些化合物在开发新的抗菌剂中的潜力 (Abdelreheim 等人,2019;Abdel Reheim 等人,2021)。

荧光研究

在荧光研究中,萘-噻吩杂化分子已证明能够作为分子 AND 型二元逻辑门,以 Zn2+ 和 OAc- 离子作为输入。该特性使其适用于在荧光显微镜下检测细胞内 Zn2+,表明其在生物成像和诊断中的潜在用途 (Karak 等人,2013)。

作用机制

Target of Action

The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation and other physiological processes .

Mode of Action

®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .

Biochemical Pathways

By inhibiting the reuptake of serotonin, ®-N-Didemethyl Dapoxetine affects the serotonergic pathway . The increased serotonin levels can influence various downstream effects, such as mood regulation, sleep, and appetite .

Pharmacokinetics

As an ssri, it is generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increased serotonin signaling resulting from the action of ®-N-Didemethyl Dapoxetine can lead to various molecular and cellular effects. For instance, it has been shown to significantly increase ejaculatory latency, making it potentially useful in the treatment of premature ejaculation .

属性

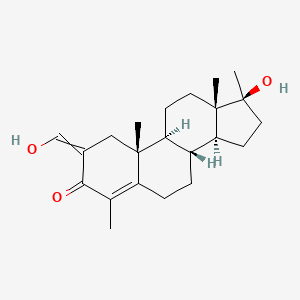

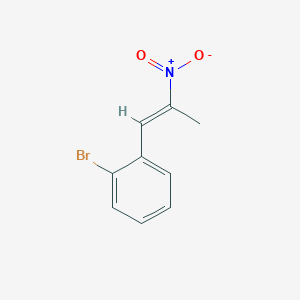

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJKLSASLJIYAO-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742610 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147199-40-4 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

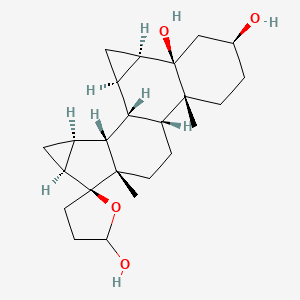

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)